molecular formula C8H10Cl3NO B6307196 2-Amino-2-(3,5-dichlorophenyl)ethanol hydrochloride CAS No. 2061980-48-9

2-Amino-2-(3,5-dichlorophenyl)ethanol hydrochloride

Cat. No.: B6307196
CAS No.: 2061980-48-9
M. Wt: 242.5 g/mol
InChI Key: ODORLEGBXAZGAN-UHFFFAOYSA-N
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Description

2-Amino-2-(3,5-dichlorophenyl)ethanol hydrochloride is a chemical compound with the molecular formula C8H9Cl2NO·HCl. It is a derivative of phenylethanolamine, characterized by the presence of amino and hydroxyl groups on the ethane backbone, and two chlorine atoms on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3,5-dichlorophenyl)ethanol hydrochloride typically involves the reaction of 3,5-dichlorobenzaldehyde with nitromethane to form 3,5-dichlorophenyl-2-nitropropene. This intermediate is then reduced to 2-amino-2-(3,5-dichlorophenyl)ethanol using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: formation of the nitropropene intermediate, reduction to the amino alcohol, and conversion to the hydrochloride salt. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3,5-dichlorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-2-(3,5-dichlorophenyl)ethanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(3,5-dichlorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. The presence of chlorine atoms may enhance its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-chlorophenyl)ethanol
  • 2-Amino-2-(2,4-dichlorophenyl)ethanol
  • 2-Amino-2-(3,5-dibromophenyl)ethanol

Uniqueness

2-Amino-2-(3,5-dichlorophenyl)ethanol hydrochloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-amino-2-(3,5-dichlorophenyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODORLEGBXAZGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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